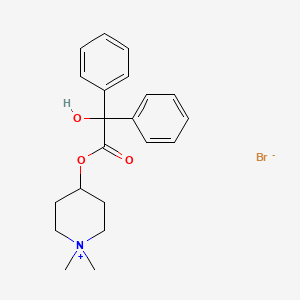
Parapenzolate bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parapenzolate bromide is a synthetic anticholinergic agent known for its antispasmodic properties. It is primarily used in the treatment of gastrointestinal disorders such as peptic ulcers, gastritis, and colitis. The compound is characterized by its ability to inhibit both basal and histamine-stimulated acid outputs, making it effective in reducing gastric secretions and motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parapenzolate bromide is synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compound. The synthesis typically involves the following steps:
Formation of the Piperidinium Moiety: The initial step involves the synthesis of the piperidinium ring structure.
Esterification: The piperidinium compound is then esterified with a 2-hydroxy (diphenyl)acetoxy unit.
Quaternization: The final step involves the quaternization of the nitrogen atom in the piperidinium ring with a bromide ion to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Parapenzolate bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the ester linkage.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used in the reaction.
Hydrolysis: The hydrolysis of this compound yields the corresponding alcohol and acid.
Scientific Research Applications
Parapenzolate bromide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies involving quaternary ammonium compounds and their reactivity.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Primarily used as an antispasmodic agent in the treatment of gastrointestinal disorders.
Industry: Utilized in the formulation of pharmaceutical products due to its anticholinergic properties.
Comparison with Similar Compounds
Similar Compounds
Pipenzolate bromide: Another antimuscarinic agent with similar properties and uses.
Hyoscine butylbromide: Used for its antispasmodic effects in treating gastrointestinal disorders.
Atropine: A well-known antimuscarinic agent used in various medical applications
Uniqueness
Parapenzolate bromide is unique due to its prolonged duration of action and potent antisecretory and antimotility properties. It is particularly effective in inhibiting both basal and histamine-stimulated acid outputs, making it a valuable compound in the treatment of gastrointestinal disorders .
Properties
| 5634-41-3 | |
Molecular Formula |
C21H26BrNO3 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C21H26NO3.BrH/c1-22(2)15-13-19(14-16-22)25-20(23)21(24,17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19,24H,13-16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NHTZWXHFTDRAEO-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] |
Canonical SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] |
| 5634-41-3 | |
synonyms |
4-benzyloyloxy-1,1-dimethylpiperidinium bromide parapenzolate bromide parapenzolate bromide iodide Relanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


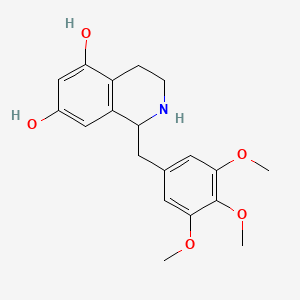
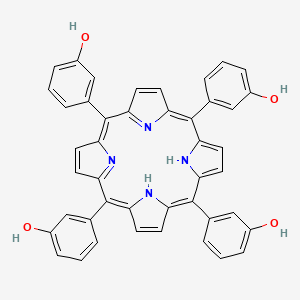
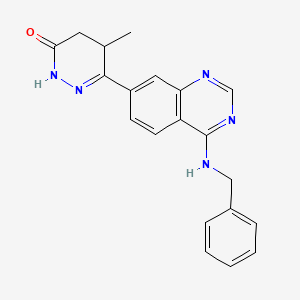
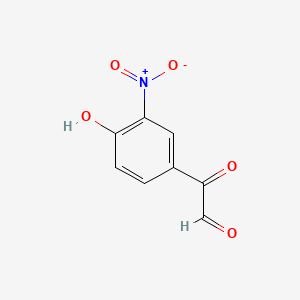


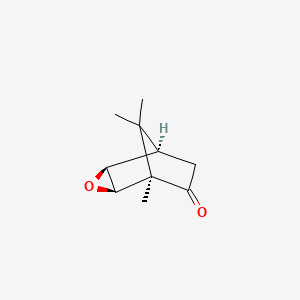


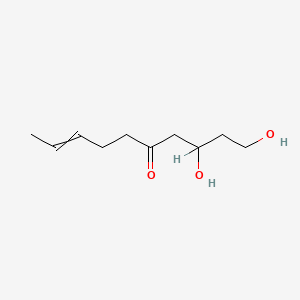
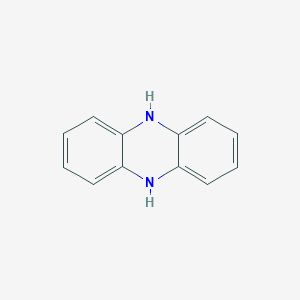
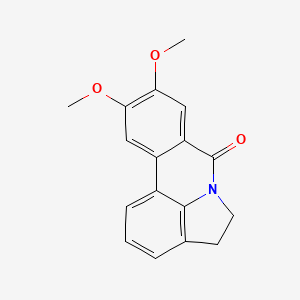
![2-(4-Chlorophenyl)-3-(2-furanylmethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1199032.png)
![13,15-Dimethyl-2,12,16,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),2,8,10,12,14-hexaene](/img/structure/B1199033.png)
